1-(4-Fluorophenyl)-2-[4-[3-[4-[2-(4-fluorophenyl)-2-oxoacetyl]phenyl]quinoxalin-2-yl]phenyl]ethane-1,2-dione
Overview
Description
1-(4-Fluorophenyl)-2-[4-[3-[4-[2-(4-fluorophenyl)-2-oxoacetyl]phenyl]quinoxalin-2-yl]phenyl]ethane-1,2-dione is a complex organic compound that features multiple aromatic rings and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-[4-[3-[4-[2-(4-fluorophenyl)-2-oxoacetyl]phenyl]quinoxalin-2-yl]phenyl]ethane-1,2-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Aromatic substitution reactions: to introduce fluorine atoms.
Condensation reactions: to form the quinoxaline ring.
Acylation reactions: to attach the oxoacetyl group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch processing: for precise control over reaction conditions.
Catalysis: to enhance reaction rates and selectivity.
Purification techniques: such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-[4-[3-[4-[2-(4-fluorophenyl)-2-oxoacetyl]phenyl]quinoxalin-2-yl]phenyl]ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
Synthesis of novel materials: The compound can be used as a building block for creating new polymers and advanced materials.
Biology
Biological assays: It may be used in assays to study enzyme interactions and cellular processes.
Medicine
Drug development:
Industry
Catalysts: Use as a catalyst or catalyst precursor in various industrial processes.
Mechanism of Action
The mechanism of action for 1-(4-Fluorophenyl)-2-[4-[3-[4-[2-(4-fluorophenyl)-2-oxoacetyl]phenyl]quinoxalin-2-yl]phenyl]ethane-1,2-dione involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-2-[4-[3-[4-[2-(4-fluorophenyl)-2-oxoacetyl]phenyl]quinoxalin-2-yl]phenyl]ethane-1,2-dione: A similar compound with slight variations in the functional groups or ring structures.
Quinoxaline derivatives: Compounds with the quinoxaline core structure but different substituents.
Uniqueness
The unique combination of fluorine atoms and the quinoxaline ring in this compound may confer specific properties such as enhanced stability, reactivity, or biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[4-[3-[4-[2-(4-fluorophenyl)-2-oxoacetyl]phenyl]quinoxalin-2-yl]phenyl]ethane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H20F2N2O4/c37-27-17-13-25(14-18-27)35(43)33(41)23-9-5-21(6-10-23)31-32(40-30-4-2-1-3-29(30)39-31)22-7-11-24(12-8-22)34(42)36(44)26-15-19-28(38)20-16-26/h1-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYKXEUHWMSZDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)C(=O)C(=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)C(=O)C(=O)C6=CC=C(C=C6)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20F2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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